2-(3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-yl)naphthalen-1-ol
Description
The exact mass of the compound 2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1-naphthol is 346.13174244 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]naphthalen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-25-19-10-8-14(11-20(19)26-2)17-12-18(23-22-17)16-9-7-13-5-3-4-6-15(13)21(16)24/h3-12,24H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXLGEZBHYTHDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C3=C(C4=CC=CC=C4C=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-yl)naphthalen-1-ol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a naphthalene backbone substituted with a pyrazole ring and methoxy groups, which are critical for its biological activity.
Synthesis
The synthesis of this compound generally involves the condensation of appropriate precursors under acidic or basic conditions. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Antiviral Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have demonstrated efficacy against a range of viruses including HIV and influenza.
- Case Study: HIV Inhibition
A study highlighted that pyrazole derivatives could inhibit HIV replication in vitro with IC50 values ranging from 0.02 to 0.2 μM, showcasing their potential as antiviral agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Pyrazole derivatives are known to induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and modulation of apoptotic pathways.
- Case Study: Cytotoxicity Assays
In cytotoxicity assays against various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited notable antiproliferative effects with IC50 values indicating significant cytotoxicity .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes.
- Induction of Apoptosis : It activates apoptotic pathways by modulating key proteins involved in cell survival and death.
- Antioxidant Activity : The methoxy groups contribute to its ability to scavenge free radicals, potentially enhancing its therapeutic profile.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
